![molecular formula C8H18Cl2N2O2 B3106888 Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride CAS No. 1609388-38-6](/img/structure/B3106888.png)
Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. Tools like NMR spectroscopy and X-ray crystallography are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Amines, such as the dimethylamino group in this compound, are known to participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride has been used in the synthesis of various chemical compounds. For example, it was utilized in the synthesis of methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, a novel 2H-azirin-3-amine, which is a building block for the dipeptide Aib-Hyp (Breitenmoser et al., 2001).
Spectroscopic Studies
- The compound has been studied through visible and PMR spectroscopies. For instance, its derivatives' absorption spectra were measured to understand solvent interactions and anisotropic effects (Matsubayashi et al., 1970).
Chemical Reaction and Derivative Formation
- This compound has been involved in various chemical reactions leading to new compound formations. For example, its hydrolysis under specific conditions led to the creation of perhydropyrrolo[1,2-a]pyrazine-1,4-diones and their sulfur-analogues (Budzowski et al., 2004).
Application in Stereospecific Syntheses
- The compound has been utilized in the stereospecific syntheses of various stereoisomers of other compounds. For instance, it was used in the synthesis of different stereoisomers of 4-fluoroglutamic acid, highlighting its role in creating specific molecular configurations (Hudlický, 1993).
Exploration in Organic Chemistry
- Its reactivity has been explored in organic chemistry, contributing to the understanding of complex chemical processes. For example, the reaction of methyl (4R,5R)-4,5-epoxy-2(E)-hexenoate with secondary amines, leading to the production of various derivatives, demonstrates its versatility in chemical reactions (Saotome et al., 2001).
Investigation of Molecular Interactions
- Studies have been conducted to understand its interactions at the molecular level, like its interaction with pyridine derivatives (Rudine et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylate;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-10(2)6-4-7(9-5-6)8(11)12-3;;/h6-7,9H,4-5H2,1-3H3;2*1H/t6-,7+;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKDKOQAUASSGJ-VJBFUYBPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(NC1)C(=O)OC.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1C[C@H](NC1)C(=O)OC.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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